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molecular formula C11H12ClN3 B8614278 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-6-methylaniline

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-6-methylaniline

Cat. No. B8614278
M. Wt: 221.68 g/mol
InChI Key: LRFJYBPEZRGWHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08735384B2

Procedure details

Sulfuric acid (7.77 mL, 146 mmol) was added to a solution of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-6-methylaniline (1.9 g, 8.57 mmol) in concentrated hydrogen chloride (2.056 mL, 25.7 mmol) at 0° C. The solution was stirred and after cooling back to 0° C., sodium nitrite (0.591 g, 8.57 mmol) in water (3.5 mL) was added dropwise. The reaction was stirred 40 min at 0° C. before potassium iodide (2.85 g, 17.14 mmol) in water (3.5 mL) was added dropwise and then the solution was stirred at RT. After 1 h, the reaction is poured into ice with EtOAc and separated. The aqueous layer was extracted with EtOAc. The combined organic extracts were washed with 1N HCl, water, saturated sodium bicarbonate, 1N sodium sulfite, and dried over sodium sulfate. The solution was filtered and concentrated in vacuo to give the crude material. The crude material was purified by silica gel column chromatography by eluting with 1:4 EtOAc in hexane to provide 4-chloro-1-(2-iodo-3-methylphenyl)-3-methyl-1H-pyrazole.
Quantity
7.77 mL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2.056 mL
Type
reactant
Reaction Step One
Quantity
0.591 g
Type
reactant
Reaction Step Two
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Two
Quantity
2.85 g
Type
reactant
Reaction Step Three
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[Cl:6][C:7]1[C:8]([CH3:20])=[N:9][N:10]([C:12]2[CH:18]=[CH:17][CH:16]=[C:15]([CH3:19])[C:13]=2N)[CH:11]=1.Cl.N([O-])=O.[Na+].[I-:26].[K+]>O.CCOC(C)=O>[Cl:6][C:7]1[C:8]([CH3:20])=[N:9][N:10]([C:12]2[CH:18]=[CH:17][CH:16]=[C:15]([CH3:19])[C:13]=2[I:26])[CH:11]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
7.77 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1.9 g
Type
reactant
Smiles
ClC=1C(=NN(C1)C1=C(N)C(=CC=C1)C)C
Name
Quantity
2.056 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0.591 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
3.5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
2.85 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
3.5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
the solution was stirred at RT
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc
WASH
Type
WASH
Details
The combined organic extracts were washed with 1N HCl, water, saturated sodium bicarbonate, 1N sodium sulfite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude material
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel column chromatography
WASH
Type
WASH
Details
by eluting with 1:4 EtOAc in hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C(=NN(C1)C1=C(C(=CC=C1)C)I)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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